molecular formula C12H15N3S2 B12808945 Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- CAS No. 90632-68-1

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)-

Cat. No.: B12808945
CAS No.: 90632-68-1
M. Wt: 265.4 g/mol
InChI Key: VQVFEOWWKRLYCL-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of ethanamine, pyridine, and thiazole moieties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylethanamine with 4-(4-pyridinyl)-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine or thiazole derivatives.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and thiazole rings play a crucial role in these interactions, often involving hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(4-pyridinyl)ethanamine
  • N-Ethyl-2-(pyridin-4-yl)ethanamine
  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

Ethanamine, N,N-dimethyl-2-((4-(4-pyridinyl)-2-thiazolyl)thio)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90632-68-1

Molecular Formula

C12H15N3S2

Molecular Weight

265.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C12H15N3S2/c1-15(2)7-8-16-12-14-11(9-17-12)10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

VQVFEOWWKRLYCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC(=CS1)C2=CC=NC=C2

Origin of Product

United States

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